![molecular formula C25H27ClN2O5 B11312279 7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11312279.png)
7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available starting materials. The key steps include the formation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the chloro, dimethylamino, ethoxy, and methoxy groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in a new compound with a different functional group in place of the chloro group.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways or developing new drugs.
Medicine: Its potential pharmacological properties could be explored for the treatment of various diseases, particularly those involving the nervous system or cancer.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of 7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 7-Chloro-2-[3-(dimethylamino)propyl]-1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 7-Chloro-2-[3-(dimethylamino)propyl]-1-[4-ethoxy-3-methoxyphenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The uniqueness of 7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it distinct from other similar compounds and potentially useful for a wide range of applications.
属性
分子式 |
C25H27ClN2O5 |
|---|---|
分子量 |
470.9 g/mol |
IUPAC 名称 |
7-chloro-2-[3-(dimethylamino)propyl]-1-(4-ethoxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H27ClN2O5/c1-5-32-19-9-7-15(13-20(19)31-4)22-21-23(29)17-14-16(26)8-10-18(17)33-24(21)25(30)28(22)12-6-11-27(2)3/h7-10,13-14,22H,5-6,11-12H2,1-4H3 |
InChI 键 |
STZVWMYRCRDPCL-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C=C4)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol](/img/structure/B11312205.png)
![4-(2-chlorophenyl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B11312208.png)
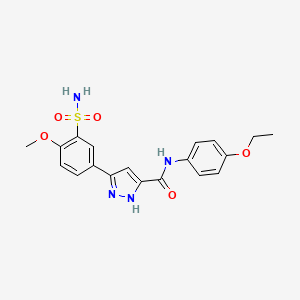
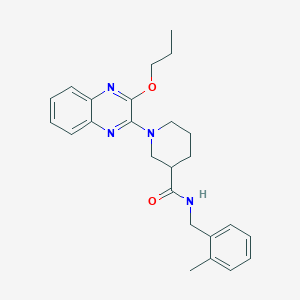
![2-hydroxy-N-[1-(4-methoxyphenyl)ethyl]-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11312232.png)
![2-(4-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B11312237.png)
![5-Chloro-3,6-dimethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11312238.png)
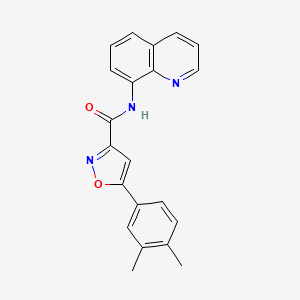

![N-{4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(2-methylbenzyl)acetamide](/img/structure/B11312257.png)
![Ethyl 3-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11312261.png)
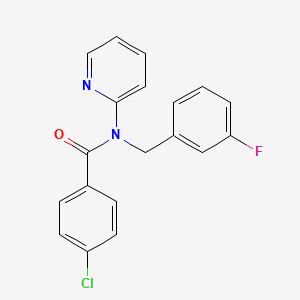
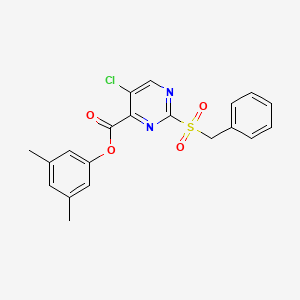
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11312278.png)
